

Inter-laboratory Comparison of Olopatadine Quantification with N-Desmethyl Olopatadine-d6

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Compound of Interest

Compound Name: *N-Desmethyl Olopatadine-d6*

Cat. No.: *B12360419*

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This guide provides an objective comparison of performance data for the quantification of Olopatadine, utilizing **N-Desmethyl Olopatadine-d6** as an internal standard. The data presented is a synthesis of results from various validated analytical methods, offering researchers, scientists, and drug development professionals a comprehensive overview of expected method performance across different laboratories. While a direct inter-laboratory round-robin study is not publicly available, this compilation of published data serves as a valuable benchmark for method development and validation.

Quantitative Performance Data

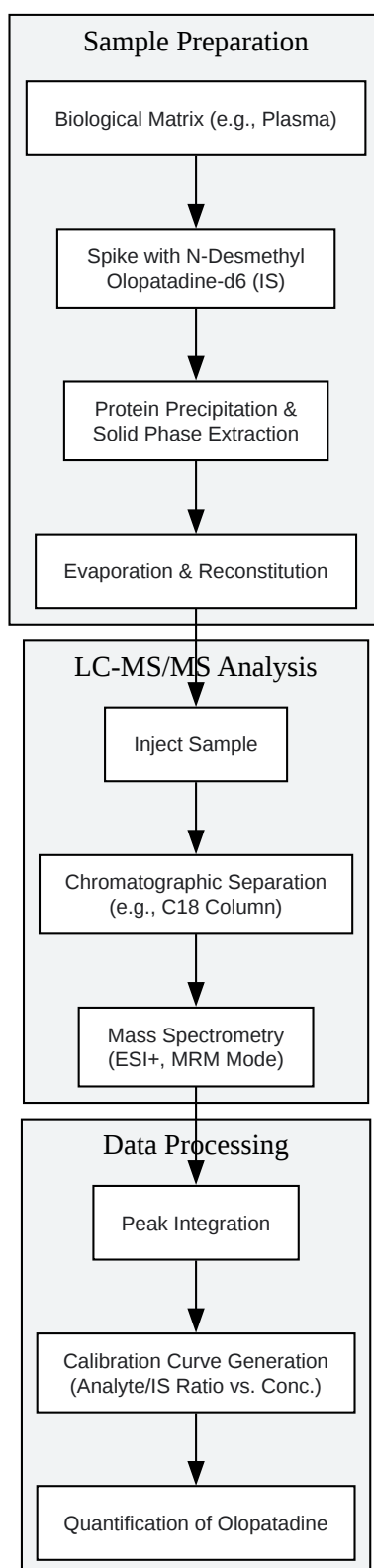
The following table summarizes the key performance parameters of various validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) methods for the quantification of Olopatadine. This data provides a comparative look at the linearity, precision, accuracy, and sensitivity of these methods as reported in different studies.

Parameter	Method 1 (LC-MS/MS)	Method 2 (RP-HPLC)	Method 3 (UPLC)	Method 4 (RP-HPLC)
Linearity Range	0.014 - 0.210 ppm[1][2]	1 - 20 µg/mL[3]	5 - 50 µg/mL[4]	1 - 30 µg/mL[5]
Correlation Coefficient (r ²)	>0.9990[1][2]	Not Reported	>0.999	0.9999[5]
Precision (%RSD)	Not Reported	< 2% (Intra-day & Inter-day)[5]	< 2%[4]	< 2% (Intra-day & Inter-day)[5]
Accuracy (% Recovery)	80.0 - 120.0%[1][2]	100 - 101%[5]	Within ±2% of nominal	99.9 - 100.7%[6]
Limit of Quantification (LOQ)	0.14 ppm[1]	Not Reported	2.3188 µg/mL[4]	Not Reported
Limit of Detection (LOD)	Not Reported	Not Reported	0.7652 µg/mL[4]	0.5 µg/mL[5]
Internal Standard	Not specified, but implied	Paracetamol[3]	Not specified	Not specified[5]

Note: The use of **N-Desmethyl Olopatadine-d6** as an internal standard is common in LC-MS/MS methods for its close structural similarity and mass difference, though not all cited methods specified their internal standard.

Experimental Workflow

The general workflow for the quantification of Olopatadine in a biological matrix using LC-MS/MS with an internal standard is depicted below.



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Caption: Experimental workflow for Olopatadine quantification.

Experimental Protocols

Below is a representative experimental protocol for the quantification of Olopatadine in a biological matrix, synthesized from several published methods.

1. Materials and Reagents

- Olopatadine Hydrochloride reference standard
- **N-Desmethyl Olopatadine-d6** (Internal Standard)
- LC-MS grade acetonitrile, methanol, and water
- Formic acid or ammonium formate
- Human plasma (or other relevant biological matrix)

2. Sample Preparation

- Thaw plasma samples at room temperature.
- To a 100 μ L aliquot of plasma, add 10 μ L of **N-Desmethyl Olopatadine-d6** internal standard solution (concentration will depend on the specific assay sensitivity).
- Vortex mix for 10 seconds.
- Add 300 μ L of acetonitrile to precipitate proteins.
- Vortex mix for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.

3. LC-MS/MS Conditions

- Liquid Chromatography (LC):
 - Column: A C18 column (e.g., ZORBAX Eclipse Plus C18, 250x4.6 mm, 5 μ m) is commonly used.[6]
 - Mobile Phase: A gradient or isocratic elution using a mixture of 0.1% formic acid in water and methanol or acetonitrile is typical.[3][6] For example, a mobile phase of 0.1% formic acid and methanol (35:65) can be effective.[6]
 - Flow Rate: A flow rate of 0.5 mL/min to 1.0 mL/min is generally applied.[3][6][7]
 - Column Temperature: Maintained at around 30-40°C.[4][6]
 - Injection Volume: 10-30 μ L.[7]
- Mass Spectrometry (MS/MS):
 - Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used.
 - Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification.
 - MRM Transitions:
 - Olopatadine: The specific precursor to product ion transition would be optimized for the instrument in use.
 - **N-Desmethyl Olopatadine-d6** (IS): The corresponding deuterated transition would be monitored.
 - Instrument Parameters: Parameters such as desolvation gas flow, cone voltage, and collision energy should be optimized for maximum signal intensity.

4. Calibration and Quantification

- A calibration curve is constructed by plotting the peak area ratio of Olopatadine to the internal standard against the nominal concentration of the calibration standards.

- A linear regression with a weighting factor (e.g., $1/x$ or $1/x^2$) is typically used to fit the calibration curve.
- The concentration of Olopatadine in the quality control and unknown samples is then determined from the calibration curve.

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